molecular formula C14H13NO4 B3044593 2-(Benzyloxy)-1-methoxy-3-nitrobenzene CAS No. 100245-10-1

2-(Benzyloxy)-1-methoxy-3-nitrobenzene

Cat. No.: B3044593
CAS No.: 100245-10-1
M. Wt: 259.26 g/mol
InChI Key: PXIAMHGCMVEIPA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C14H13NO4 It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene typically involves the following steps:

    Nitration: The nitration of 2-(benzyloxy)-1-methoxybenzene can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced via a Williamson ether synthesis, where 2-hydroxy-1-methoxy-3-nitrobenzene is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Methoxy Group Introduction: The methoxy group is typically introduced through methylation of the corresponding hydroxy compound using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for the selective nitration and etherification reactions. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Thiols, amines, in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2-(Benzyloxy)-1-methoxy-3-aminobenzene.

    Oxidation: 2-(Benzyloxy)-1-methoxy-3-nitrobenzoic acid.

    Substitution: 2-(Benzyloxy)-1-(substituted)-3-nitrobenzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-methoxy-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-3-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical transformations.

    2-(Benzyloxy)-1-nitrobenzene: Lacks the methoxy group, which can affect its solubility and reactivity.

    1-Methoxy-3-nitrobenzene: Lacks the benzyloxy group, making it less suitable for certain synthetic applications.

Uniqueness

2-(Benzyloxy)-1-methoxy-3-nitrobenzene is unique due to the presence of all three functional groups (benzyloxy, methoxy, and nitro) on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-methoxy-3-nitro-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIAMHGCMVEIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544650
Record name 2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100245-10-1
Record name 2-(Benzyloxy)-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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